molecular formula C10H15ClO4 B6319443 1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester CAS No. 155687-14-2

1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester

Cat. No. B6319443
CAS RN: 155687-14-2
M. Wt: 234.67 g/mol
InChI Key: OCBTWDAJDIHRHM-UHFFFAOYSA-N
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Description

1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester (1-Cl-1,2-CPDE-2-t-BuM) is a chlorinated cyclic ester that can be used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. 1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Cl-2-CPCA), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (1-Cl-2-CPCA-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (1-Cl-2-CPCA-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE).

Scientific Research Applications

1-Cl-1,2-CPDE-2-t-BuM has been used as a starting material in the synthesis of various compounds such as 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester), 1-chloro-2-cyclopropanecarboxylic acid methyl ester (this compound-Me), and 1-chloro-2-cyclopropanecarboxylic acid ethyl ester (this compound-Et). It has also been used as a reagent in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used to study the mechanism of the enantioselective epoxidation of olefins, as well as in the synthesis of various chiral organometallic compounds.

Mechanism of Action

1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester that is used as an intermediate in the synthesis of many different compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. Its mechanism of action involves the reaction of 1-Cl-1,2-CPDE-2-t-BuM with a base such as sodium hydroxide (NaOH) to form 1-chloro-2-cyclopropanecarboxylic acid (1-Chloro-1,2-cyclopropanedicarboxylic acid 2-(tert-butyl) 1-methyl ester). This reaction is then followed by the reaction of this compound with a methyl ester, such as 1-methyl ester, in the presence of a base such as sodium hydroxide (NaOH) to form 1-Cl-1,2-CPDE-2-t-BuM.
Biochemical and Physiological Effects
1-Cl-1,2-CPDE-2-t-BuM has not been studied extensively for its biochemical and physiological effects. However, it has been used in the synthesis of various chiral organometallic compounds, which have been studied for their potential applications as pharmaceuticals and as catalysts in organic synthesis. In addition, 1-Cl-1,2-CPDE-2-t-BuM has been used in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE), which has been studied for its potential applications as an insecticide.

Advantages and Limitations for Lab Experiments

1-Cl-1,2-CPDE-2-t-BuM is a colorless, crystalline solid that is insoluble in water and has a melting point of 55-56°C. This makes it suitable for use in laboratory experiments, as it is easy to handle and store. In addition, 1-Cl-1,2-CPDE-2-t-BuM is relatively inexpensive and can be used as a starting material in the synthesis of many different compounds. However, it is important to note that 1-Cl-1,2-CPDE-2-t-BuM is a chlorinated cyclic ester, and as such, it should be handled with care due to its potential toxicity.

Future Directions

1-Cl-1,2-CPDE-2-t-BuM has potential applications in the synthesis of various chiral organometallic compounds and in the synthesis of 1,2-dichloro-1,2-cyclopropanedicarboxylic acid (1,2-DCl-1,2-CPDE). Future research should focus on the development of new synthetic methods for the synthesis of 1-Cl-1,2-CPDE-2-t-BuM and on the study of its biochemical and physiological effects. In addition, further research should be conducted on the potential applications of 1-Cl-1,2-CPDE-2-t-BuM in the synthesis of chiral organometallic compounds and in the synthesis of 1,2-DCl-1,2-CPDE.

properties

IUPAC Name

2-O-tert-butyl 1-O-methyl 1-chlorocyclopropane-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO4/c1-9(2,3)15-7(12)6-5-10(6,11)8(13)14-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBTWDAJDIHRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC1(C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

80 g of 60% sodium hydride was suspended in 1,000 ml of N,N-dimethylformamide. To this suspension was dropped 352 ml of tert-butyl acrylate within 30 minutes under ice-cooling. Then 207 ml of methyl dichloroacetate was dropped into this reaction mixture within 1.5 hours while maintaining the internal temperature at 10° C. After the completion of the addition, the mixture was stirred for 2 hours while maintaining the internal temperature at 10° to 20° C. Then the reaction mixture was neutralized by adding concentrated hydrochloric acid and water was-further added thereto. The reaction mixture was extracted with ethyl acetate and the organic layer was washed with a saturated aqueous solution of sodium chloride. The extract was dried over anhydrous sodium sulfate and then the solvent was evaporated under reduced pressure. The obtained residue was distilled under reduced pressure to thereby give 384 g (yield 84%) of methyl 2-tert-butoxycarbonyl-1-chloro-1-cyclopropanecarboxylate in the form of a colorless oily product.
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